molecular formula C8H5IN2O B12358358 4-iodo-4H-2,7-naphthyridin-1-one

4-iodo-4H-2,7-naphthyridin-1-one

Cat. No.: B12358358
M. Wt: 272.04 g/mol
InChI Key: KYRAHSJORIWYHI-UHFFFAOYSA-N
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Description

4-iodo-4H-2,7-naphthyridin-1-one is a heterocyclic compound with the molecular formula C₈H₅IN₂O. It is a derivative of naphthyridine, characterized by the presence of an iodine atom at the 4-position and a keto group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-4H-2,7-naphthyridin-1-one typically involves the iodination of 2,7-naphthyridin-1-one. One common method includes the reaction of 2,7-naphthyridin-1-one with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent addition, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-iodo-4H-2,7-naphthyridin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products

Mechanism of Action

The mechanism of action of 4-iodo-4H-2,7-naphthyridin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and keto group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways . The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-4H-2,7-naphthyridin-1-one
  • 4-bromo-4H-2,7-naphthyridin-1-one
  • 4-fluoro-4H-2,7-naphthyridin-1-one

Uniqueness

4-iodo-4H-2,7-naphthyridin-1-one is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. This uniqueness makes it particularly valuable in applications requiring specific reactivity and binding characteristics .

Properties

Molecular Formula

C8H5IN2O

Molecular Weight

272.04 g/mol

IUPAC Name

4-iodo-4H-2,7-naphthyridin-1-one

InChI

InChI=1S/C8H5IN2O/c9-7-4-11-8(12)6-3-10-2-1-5(6)7/h1-4,7H

InChI Key

KYRAHSJORIWYHI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(C=NC2=O)I

Origin of Product

United States

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